molecular formula C11H15BrO2 B2989127 [2-Bromo-5-(3-methoxypropyl)phenyl]methanol CAS No. 1247088-93-2

[2-Bromo-5-(3-methoxypropyl)phenyl]methanol

Cat. No.: B2989127
CAS No.: 1247088-93-2
M. Wt: 259.143
InChI Key: IANVFYZLMZYHSK-UHFFFAOYSA-N
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Description

[2-Bromo-5-(3-methoxypropyl)phenyl]methanol is a chemical compound with the molecular formula C11H15BrO2 and a molecular weight of 259.14 g/mol It is characterized by the presence of a bromine atom, a methoxypropyl group, and a phenylmethanol moiety

Preparation Methods

One common synthetic route includes the bromination of 2,5-dimethylphenol to obtain 2-bromo-5-methylphenol, which is then reacted with 3-methoxypropyl bromide in the presence of a base to yield the desired product . The reaction conditions often involve the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Chemical Reactions Analysis

[2-Bromo-5-(3-methoxypropyl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

[2-Bromo-5-(3-methoxypropyl)phenyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-Bromo-5-(3-methoxypropyl)phenyl]methanol involves its interaction with specific molecular targets. The bromine atom and the methoxypropyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

[2-Bromo-5-(3-methoxypropyl)phenyl]methanol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

[2-bromo-5-(3-methoxypropyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-14-6-2-3-9-4-5-11(12)10(7-9)8-13/h4-5,7,13H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANVFYZLMZYHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC1=CC(=C(C=C1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247088-93-2
Record name [2-bromo-5-(3-methoxypropyl)phenyl]methanol
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